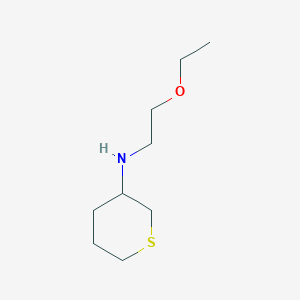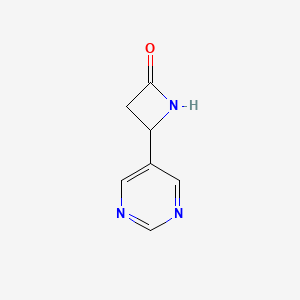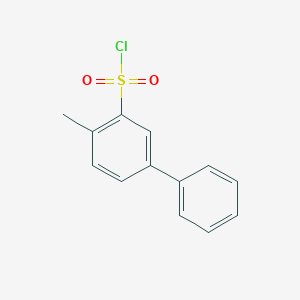
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative. This compound is of significant interest in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid typically involves the use of fluorinated precursors and cyclobutane derivatives. One common method includes the reaction of 2-fluorophenyl derivatives with difluorocyclobutane carboxylic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic methods that ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling are employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various fluorinated cyclobutane derivatives, which can be further utilized in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and receptor binding, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Difluoro-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid
- 3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H9F3O2 |
|---|---|
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
3,3-difluoro-1-(2-fluorophenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-8-4-2-1-3-7(8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) |
InChI-Schlüssel |
XGFPHIVMUJEKBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)(C2=CC=CC=C2F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)

![Bicyclo[3.1.0]hexane-2-thiol](/img/structure/B13317021.png)
![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
![2-{1-[(2-Methylpropyl)amino]propyl}phenol](/img/structure/B13317034.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)


![2,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13317057.png)
![6-Oxospiro[4.5]decane-7-carbaldehyde](/img/structure/B13317076.png)




